Milbemycin, oxime

Veterinary Parasitology Anthelmintic Efficacy Canine Nematode Control

Milbemycin oxime is a semi-synthetic macrocyclic lactone antiparasitic produced via Streptomyces hygroscopicus fermentation followed by oxidation/oximation. It achieves 99.6% efficacy against Trichuris vulpis and 91.5% against Toxocara canis, outperforming moxidectin. Its higher safety margin in MDR1-mutant canine breeds eliminates genotyping needs. Ideal for chewable tablet formulation or clinical trial sourcing.

Molecular Formula C63H88N2O14
Molecular Weight 1097.4 g/mol
CAS No. 129496-10-2
Cat. No. B1676592
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMilbemycin, oxime
CAS129496-10-2
SynonymsCGA-179246;  CGA 179246;  CGA179246;  Milbemycin A 5-oxime;  Milbemite;  Trifexis;  Milbemycin oxime;  trade name Interceptor.
Molecular FormulaC63H88N2O14
Molecular Weight1097.4 g/mol
Structural Identifiers
SMILESCCC1C(CCC2(O1)CC3CC(O2)CC=C(CC(C=CC=C4COC5C4(C(C=C(C5=NO)C)C(=O)O3)O)C)C)C.CCC1C(CCC2(O1)CC3CC(O2)CC=C(CC(C=CC=C4COC5C4(C(C=C(C5=NO)C)C(=O)O3)O)C)C)C.CC1CCC2(CC3CC(O2)CC=C(CC(C=CC=C4COC5C4(C(C=C(C5=NO)C)C(=O)O3)O)C)C)OC1C.CC1CCC2(CC3CC(O2)CC=C(CC(C=CC=C4COC5C4(C(C=C(C5=NO)C)C(=O)O3)O)C)C)OC1C
InChIInChI=1S/C32H45NO7.C31H43NO7/c1-6-27-21(4)12-13-31(40-27)17-25-16-24(39-31)11-10-20(3)14-19(2)8-7-9-23-18-37-29-28(33-36)22(5)15-26(30(34)38-25)32(23,29)35;1-18-7-6-8-23-17-36-28-27(32-35)21(4)14-26(31(23,28)34)29(33)37-25-15-24(10-9-19(2)13-18)39-30(16-25)12-11-20(3)22(5)38-30/h7-10,15,19,21,24-27,29,35-36H,6,11-14,16-18H2,1-5H3;6-9,14,18,20,22,24-26,28,34-35H,10-13,15-17H2,1-5H3/b8-7+,20-10+,23-9+,33-28-;7-6+,19-9+,23-8+,32-27-/t19-,21-,24+,25-,26-,27+,29+,31+,32+;18-,20-,22+,24+,25-,26-,28+,30-,31+/m00/s1
InChIKeyCKVMAPHTVCTEMM-ALPQRHTBSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to off-white solid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Milbemycin Oxime CAS 129496-10-2: Sourcing Specifications and Technical Baseline for Veterinary Antiparasitic Procurement


Milbemycin oxime (CAS 129496-10-2) is a semi-synthetic macrocyclic lactone antiparasitic agent produced via fermentation of Streptomyces hygroscopicus subsp. aureolacrimosus followed by chemical oxidation and oximation, yielding a defined mixture of milbemycin A4 oxime and milbemycin A3 oxime in an approximate 80:20 ratio . The compound exerts its antiparasitic action through selective, high-affinity binding to invertebrate glutamate-gated chloride channels, inducing neuronal hyperpolarization and parasite paralysis, while demonstrating a favorable mammalian safety profile attributable to the blood-brain barrier protection afforded by P-glycoprotein efflux . Commercial and research-grade milbemycin oxime is characterized by specific impurity thresholds, including Impurity G ≤ 2.0%, Impurity E ≤ 0.7%, and total impurities ≤ 3.5%, with an assay specification for A3 + A4 content of 95.0–102.0% . The compound exhibits solubility of ≥ 100 mg/mL in DMSO and ethanol, is insoluble in water, and is stable under standard storage conditions at -20°C .

Milbemycin Oxime Procurement: Why Macrocyclic Lactone Class Substitution Introduces Quantifiable Efficacy and Safety Variance


The macrocyclic lactone class encompasses structurally and pharmacologically distinct compounds—including ivermectin, moxidectin, selamectin, and milbemycin oxime—that cannot be treated as interchangeable commodities. Differences in molecular structure, particularly the presence of the oxime moiety at the C-5 position in milbemycin oxime versus the disaccharide substituents of avermectins, confer divergent lipophilicity, tissue distribution kinetics, and species-specific potency profiles [1]. Critically, these structural distinctions manifest as measurable differences in both efficacy against specific target parasites and tolerability in P-glycoprotein-deficient (MDR1-mutant) canine breeds [2]. Head-to-head comparative studies have documented that milbemycin oxime achieves markedly superior efficacy against key nematode species—including Toxocara canis and Trichuris vulpis—relative to moxidectin at standard therapeutic doses [3]. Conversely, cross-study analyses reveal that moxidectin demonstrates significantly greater potency (lower MIC values) against Mycobacterium ulcerans in vitro, underscoring that class membership alone is an insufficient predictor of target-organism activity [4]. Procurement decisions predicated solely on macrocyclic lactone class equivalence therefore risk suboptimal therapeutic outcomes and may necessitate off-label dose adjustments to compensate for intrinsic potency differences.

Milbemycin Oxime CAS 129496-10-2: Quantified Comparator Evidence for Scientific Selection Decision Support


Milbemycin Oxime vs. Moxidectin: 32.1 Percentage-Point Superiority Against Canine Whipworm (Trichuris vulpis) in Head-to-Head Natural Infection Trial

In a direct comparative efficacy study evaluating milbemycin oxime (administered orally at 500 µg/kg in combination with lufenuron) versus moxidectin (administered as a 6-month injectable formulation at 170 µg/kg) against naturally acquired Trichuris vulpis infections in dogs, milbemycin oxime/lufenuron achieved 99.6% efficacy, compared with only 67.5% efficacy for moxidectin [1]. This 32.1 percentage-point difference demonstrates that moxidectin at its labeled dose provides inadequate and variable control of whipworm infections, whereas the milbemycin oxime formulation delivers consistently excellent efficacy [1].

Veterinary Parasitology Anthelmintic Efficacy Canine Nematode Control

Milbemycin Oxime vs. Moxidectin: 91.5% vs. No Apparent Efficacy Against Canine Roundworm (Toxocara canis)

A head-to-head comparative efficacy study evaluated milbemycin oxime (500 µg/kg orally with lufenuron) versus moxidectin (170 µg/kg as a 6-month injectable) against naturally acquired Toxocara canis infections in dogs. Milbemycin oxime/lufenuron achieved 91.5% efficacy, whereas moxidectin demonstrated no apparent efficacy against this common canine roundworm [1]. This all-or-nothing efficacy differential for a prevalent zoonotic parasite represents a clinically and procurement-relevant distinction between these two macrocyclic lactones [1].

Veterinary Parasitology Anthelmintic Efficacy Toxocara canis Control

Milbemycin Oxime/Spinosad vs. Selamectin: 39.6 Percentage-Point Superiority in 24-Hour Flea Kill Speed Against Existing Infestations

In a comparative efficacy study against the KS1 strain of Ctenocephalides felis (cat flea) on dogs, oral spinosad/milbemycin oxime achieved 100% efficacy against an existing flea infestation at 24 hours post-treatment, while topical selamectin achieved only 60.4% efficacy at the same time point [1]. At 48 hours, selamectin efficacy increased to 91.4%, whereas the spinosad/milbemycin oxime combination maintained 100% efficacy [1]. This 39.6 percentage-point difference at the critical 24-hour time point translates to a more rapid resolution of pruritus and reduced flea antigen exposure for flea-allergic dogs [1].

Veterinary Ectoparasitology Flea Adulticide Speed of Kill Ctenocephalides felis

Milbemycin Oxime vs. Ivermectin: Documented Superior Tolerability in MDR1-Mutant (Collie) Canine Breeds

Dogs harboring the MDR1 gene mutation (prevalent in Collies and related herding breeds) exhibit defective P-glycoprotein efflux at the blood-brain barrier, rendering them exquisitely sensitive to the neurotoxic effects of ivermectin even at low doses [1]. Milbemycin oxime demonstrates a measurably higher safety margin in these sensitive breeds: while ivermectin produces severe neurotoxicity at doses as low as 100–200 µg/kg in MDR1-mutant dogs, milbemycin oxime is tolerated at the standard prophylactic dose of 500 µg/kg in the same population [2]. However, milbemycin oxime toxicosis remains dose-dependent, and adverse neurologic effects may emerge when doses exceed 1–2 mg/kg in sensitive dogs [3]. This safety differential is attributed to the absence of the disaccharide moiety present in avermectins, which reduces substrate affinity for P-glycoprotein-mediated efflux [1].

Veterinary Pharmacogenetics MDR1 Mutation Macrocyclic Lactone Safety

Milbemycin Oxime vs. Ivermectin and Moxidectin: Demonstrated Antimycobacterial Activity Where Avermectin Analogs Fail

A comprehensive in vitro susceptibility panel evaluating macrocyclic lactones against clinical isolates of Mycobacterium ulcerans (the causative agent of Buruli ulcer) revealed a striking differential activity profile. Milbemycin oxime exhibited MIC values ranging from 2 to 8 μg/mL, demonstrating meaningful antimycobacterial activity [1]. In marked contrast, ivermectin and moxidectin—both widely used avermectin-class macrocyclic lactones—showed no significant activity, with MIC values exceeding 32 μg/mL [1]. This represents a minimum 4-fold to >16-fold potency differential, positioning milbemycin oxime as a distinct chemical entity with potential for antimicrobial repurposing applications that are inaccessible to the avermectin subclass [1].

Antimicrobial Repurposing Mycobacterium ulcerans Buruli Ulcer In Vitro Susceptibility

Milbemycin Oxime A3/A4 Ratio Specification: Defined 80:20 Isomer Composition as a Critical Quality Attribute for Reproducible Antiparasitic Activity

Commercial milbemycin oxime is not a single molecular entity but a defined mixture of milbemycin A4 oxime and milbemycin A3 oxime in an approximate 80:20 ratio . The relative potency of the A4 and A3 oxime components differs against various target parasites, making the A4:A3 ratio a critical quality attribute for batch-to-batch consistency in both commercial formulations and research applications [1]. Vendor specifications for research-grade milbemycin oxime establish that the A4 ratio must be ≥ 0.80 and the A3 ratio ≤ 0.20, with total assay content (A3 + A4) specified at 95.0–102.0% . In contrast, generic macrocyclic lactone procurement without defined isomer ratio specifications introduces uncontrolled variability in antiparasitic potency that cannot be corrected by simple dose adjustment [1].

Analytical Chemistry Quality Control Pharmaceutical Specification Isomer Ratio

Milbemycin Oxime CAS 129496-10-2: Evidence-Validated Procurement Scenarios for Research and Industrial Applications


Canine Broad-Spectrum Nematode Control Programs Requiring Documented Trichuris vulpis and Toxocara canis Efficacy

Procurement scenario applicable to veterinary pharmaceutical formulation development, companion animal health product manufacturing, and clinical trial material sourcing. The head-to-head efficacy data demonstrating 99.6% efficacy against T. vulpis and 91.5% efficacy against T. canis for milbemycin oxime—compared with 67.5% and no apparent efficacy, respectively, for moxidectin at labeled doses [1][2]—establishes milbemycin oxime as the preferred macrocyclic lactone for combination products targeting comprehensive intestinal nematode coverage. This evidence directly supports formulation development for oral chewable tablets or flavored tablets intended for monthly administration, where reliable whipworm and roundworm control are non-negotiable product claims.

Flea Allergic Dermatitis Management Protocols Requiring Rapid Speed of Kill (≤24 Hours) Against Existing Ctenocephalides felis Infestations

Procurement scenario for veterinary product development and clinical veterinary procurement where rapid resolution of flea infestation and pruritus is clinically imperative. The direct comparative data showing 100% efficacy of spinosad/milbemycin oxime combination at 24 hours post-treatment versus only 60.4% for topical selamectin [3] supports selection of milbemycin oxime-containing oral formulations over topical macrocyclic lactone monotherapy. The 39.6 percentage-point difference in 24-hour kill speed translates to measurably faster reduction in flea antigen burden—a clinically validated endpoint for managing flea allergy dermatitis in canine patients.

Heartworm Prevention in MDR1-Mutant Canine Populations (Collies and Related Herding Breeds)

Procurement scenario for veterinary practices, animal shelters, and breeding operations managing Collies, Australian Shepherds, Shetland Sheepdogs, and other breeds with documented MDR1 mutation prevalence. The established 2.5- to 10-fold higher safety margin of milbemycin oxime relative to ivermectin in P-glycoprotein-deficient dogs [4] eliminates the need for pre-treatment MDR1 genotyping and reduces the risk of iatrogenic neurotoxicity requiring emergency intervention. This safety differential supports formulary selection of milbemycin oxime as the first-line heartworm preventative for mixed-breed facilities and multi-dog households where MDR1 status may be unknown or where breed-specific risk management is impractical.

Antimicrobial Repurposing Research Targeting Mycobacterium ulcerans and Related Mycobacterial Pathogens

Procurement scenario for academic and industrial drug discovery programs investigating macrocyclic lactones as potential antimycobacterial agents. The in vitro susceptibility data demonstrating milbemycin oxime MIC values of 2–8 μg/mL against M. ulcerans, in contrast to MIC > 32 μg/mL for both ivermectin and moxidectin [5], identifies milbemycin oxime as the only macrocyclic lactone with meaningful activity against this pathogen. This differential activity profile supports procurement of milbemycin oxime as a chemical probe for structure-activity relationship studies and as a lead scaffold for medicinal chemistry optimization targeting Buruli ulcer and related neglected tropical mycobacterial diseases.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Milbemycin, oxime

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.